4,4-Difluoropiperidine hydrochloride
Overview
Description
4,4-Difluoropiperidine hydrochloride is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block in the synthesis of other compounds. The presence of fluorine atoms in the piperidine ring structure is of particular interest because of the unique properties that fluorine imparts to organic molecules, such as increased stability and lipophilicity, which can be beneficial in drug design .
Synthesis Analysis
The synthesis of 4,4-difluoropiperidine and its derivatives has been explored through different methodologies. One approach involves the 1,4-addition of ethyl bromodifluoroacetate to 3-substituted acrylonitriles, followed by a series of reactions including borane reduction, lactamization, and reduction of the lactam to yield 4-substituted 3,3-difluoropiperidines . Another study reports the synthesis of a novel series of (R)-4,4-difluoropiperidine as dopamine receptor 4 (D4R) antagonists, highlighting the importance of the (R)-enantiomer for biological activity . Additionally, 3-alkoxy-4,4-difluoropiperidines have been synthesized using deoxofluorination of 3-alkoxy-4-piperidinones with morpholino-sulfur trifluoride, showcasing the versatility of the difluoropiperidine scaffold .
Molecular Structure Analysis
The molecular structure of 4,4-difluoropiperidine has been characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, in particular, has been used to study the conformational equilibria and measure the rates of N-H inversion in the six-membered ring. The activation energy for this inversion process has been determined in different solvents, providing insights into the dynamic behavior of the molecule . The X-ray crystal structure of the (R)-enantiomer has also been obtained, confirming the active isomer in the context of D4R antagonists .
Chemical Reactions Analysis
The reactivity of 4,4-difluoropiperidine has been explored in the context of its potential as a building block for further chemical transformations. For instance, the oxidation of 4,4-difluoro-3,3-dihydroxypiperidine has been studied, leading to the formation of interesting derivatives . The presence of fluorine atoms can influence the reactivity of the molecule, as seen in other polyfluoroheterocyclic compounds, where the acidity of hydrogen atoms and the reactivity in free radical halogenation are affected by the fluorine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-difluoropiperidine are influenced by the presence of fluorine atoms. The fluorine substituents can affect the molecule's lipophilicity, acidity, and overall stability, which are important factors in drug design and synthesis of pharmaceutical intermediates. The conformational analysis provided by NMR spectroscopy gives valuable information about the molecule's preferred conformations in solution and the energy barriers between them . Understanding these properties is crucial for the development of new compounds based on the 4,4-difluoropiperidine scaffold.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
New Synthetic Pathways : A study by Verniest et al. (2008) describes new synthetic pathways for creating valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology was also used to synthesize N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid (Verniest et al., 2008).
Synthesis of 4-Substituted 3,3-Difluoropiperidines : Surmont et al. (2010) developed strategies for synthesizing 4-substituted 3,3-difluoropiperidines, important as building blocks in medicinal chemistry. Their method involves 1,4-addition reactions followed by various reduction and lactamization steps (Surmont et al., 2010).
3-Alkoxy-4,4-Difluoropiperidines Synthesis : Another study by Surmont et al. (2009) details the first synthesis of 3-alkoxy-4,4-difluoropiperidines. This was achieved by deoxofluorination of 3-alkoxy-4-piperidinones, representing an advancement for use in agrochemical or pharmaceutical chemistry (Surmont et al., 2009).
Continuous Flow Carboxylation : Kestemont et al. (2021) reported a large-scale carboxylation of N-Boc-4,4-difluoropiperidine using a continuous flow process. This method enabled the safe and scalable preparation of carboxylic acid, supporting medicinal chemistry research programs (Kestemont et al., 2021).
Medicinal Chemistry and Biological Applications
Dopamine Receptor Antagonists : Jeffries et al. (2016) synthesized a novel series of (R)-4,4-difluoropiperidine core scaffold as dopamine receptor 4 (D4) antagonists. These compounds showed high potency against the D4 receptor and selectivity against other dopamine receptors (Jeffries et al., 2016).
Gamma-Secretase Modulators : Stanton et al. (2010) developed difluoropiperidine acetic acids as modulators of gamma-secretase. These compounds were shown to selectively lower Abeta42, a key factor in Alzheimer's disease, in a mouse model (Stanton et al., 2010).
Safety And Hazards
4,4-Difluoropiperidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4-difluoropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUKBBBSMNNPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374290 | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropiperidine hydrochloride | |
CAS RN |
144230-52-4 | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144230-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoropiperidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine, 4,4-difluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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